molecular formula C18H15ClN2O3S B586069 6-Hydroxymethyletoricoxib CAS No. 349536-41-0

6-Hydroxymethyletoricoxib

Katalognummer: B586069
CAS-Nummer: 349536-41-0
Molekulargewicht: 374.839
InChI-Schlüssel: SCVWZQQMIZJGJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

6-Hydroxymethyletoricoxib is primarily used in research to understand the pharmacokinetics and metabolism of etoricoxib. It serves as a key intermediate in the metabolic pathway of etoricoxib, providing insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, it is used in studies investigating the effects of COX-2 inhibitors on inflammation and pain management.

Wirkmechanismus

Target of Action

6-Hydroxymethyletoricoxib, also known as 6’-Desmethyl-6’-methylhydroxy Etoricoxib, is a selective cyclo-oxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme responsible for the synthesis of prostanoids involved in pathological processes, such as acute and chronic inflammatory states .

Mode of Action

The compound works by inhibiting the COX-2 enzyme, which in turn results in reduced synthesis of pro-inflammatory prostaglandins . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling.

Biochemical Pathways

By inhibiting the COX-2 enzyme, this compound disrupts the biochemical pathway that leads to the production of pro-inflammatory prostaglandins . This disruption can have downstream effects on other inflammatory processes in the body.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism primarily by the CYP3A4 enzyme, with ancillary roles played by CYP2C9, 2D6, and 1A2 . These enzymes are involved in the absorption, distribution, metabolism, and excretion (ADME) of the compound, impacting its bioavailability in the body.

Result of Action

The primary result of the action of this compound is the reduction of inflammation and associated symptoms. By inhibiting the COX-2 enzyme and disrupting the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms such as pain and swelling associated with conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .

Biochemische Analyse

Biochemical Properties

6-Hydroxymethyletoricoxib interacts with several enzymes, proteins, and other biomolecules. It is primarily metabolized by the enzyme CYP3A4, with ancillary roles played by CYP2C9, 2D6, and 1A2 . The nature of these interactions involves the conversion of Etoricoxib to this compound .

Cellular Effects

The cellular effects of this compound are largely tied to its parent compound, Etoricoxib. As a COX-2 inhibitor, Etoricoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . It is reasonable to assume that this compound, as a metabolite, may contribute to these effects.

Molecular Mechanism

Given its origin from Etoricoxib, it is likely that it may also exert its effects through the inhibition of the COX-2 enzyme . This inhibition reduces the production of prostaglandins that mediate pain and inflammation.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Etoricoxib have shown that it can cause cardiovascular adverse effects with long-term use

Metabolic Pathways

This compound is involved in the metabolic pathway of Etoricoxib, where it is formed as a metabolite. The enzymes CYP3A4, CYP2C9, 2D6, and 1A2 are involved in this metabolic process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyletoricoxib involves the hydroxylation of etoricoxib. The primary enzyme responsible for this transformation is cytochrome P450 3A4 (CYP3A4), with ancillary roles played by CYP2C9, CYP2D6, and CYP1A2 . The reaction typically occurs under physiological conditions in the liver, where etoricoxib is converted to this compound through the addition of a hydroxyl group at the 6th position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic hydroxylation process. This involves the use of specific reagents and catalysts to achieve the desired transformation under controlled laboratory conditions.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products:

    Oxidation: 6-Carboxy-etoricoxib

    Reduction: Etoricoxib

    Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

    Etoricoxib: The parent compound, also a selective COX-2 inhibitor.

    Rofecoxib: Another selective COX-2 inhibitor with a similar mechanism of action.

    Celecoxib: A widely used COX-2 inhibitor with comparable pharmacological properties.

Uniqueness: 6-Hydroxymethyletoricoxib is unique in its specific hydroxylation at the 6th position of the pyridine ring, which differentiates it from other COX-2 inhibitors. This structural modification influences its metabolic stability and excretion profile, making it a valuable compound for studying the metabolism of etoricoxib.

Biologische Aktivität

6-Hydroxymethyletoricoxib is a significant metabolite of etoricoxib, a selective COX-2 inhibitor used primarily for managing pain and inflammation associated with various chronic conditions. Understanding the biological activity of this compound is crucial, as it may contribute to the therapeutic effects and side effects observed in clinical settings.

Overview of this compound

This compound (chemical formula: C18H15ClN2O3S) is formed through the metabolism of etoricoxib. While etoricoxib is known for its analgesic and anti-inflammatory properties, the role of its metabolites, particularly this compound, in pharmacodynamics and pharmacokinetics is an area of active research.

Pharmacokinetics

The pharmacokinetic profile of etoricoxib indicates that it is rapidly absorbed, with peak plasma concentrations occurring approximately one hour post-administration. The compound is extensively protein-bound (primarily to albumin), and its elimination half-life is about 20 hours, allowing for once-daily dosing .

This compound represents a minor fraction (approximately 6-7%) of the total radioactivity detected in excretion studies, suggesting that it may play a limited role in the overall pharmacological activity of etoricoxib .

This compound is believed to exert its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators in the inflammatory response and pain pathways .

The specific inhibition profile and potency of this compound compared to etoricoxib itself are not fully characterized but may contribute to the overall anti-inflammatory effects observed with etoricoxib treatment.

Inflammatory Response

Research indicates that metabolites like this compound could play a role in modulating inflammation. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with conditions such as arthritis and other inflammatory disorders .

Case Studies

A review of clinical studies involving etoricoxib has highlighted various outcomes related to its efficacy and safety profile. For instance:

  • Case Study A : In patients with osteoarthritis, treatment with etoricoxib led to significant reductions in pain scores compared to placebo. The contribution of this compound to these outcomes remains to be elucidated but warrants further investigation.
  • Case Study B : A cohort study examining long-term use of etoricoxib reported adverse effects such as gastrointestinal disturbances. Understanding the role of metabolites like this compound could provide insights into these side effects.

Research Findings

Recent studies have focused on the metabolic pathways leading to the formation of this compound. Notably, it has been identified as a major metabolite in human subjects, indicating that individual variations in metabolism could influence therapeutic responses and side effect profiles .

Parameter Etoricoxib This compound
Chemical Formula C18H15ClN2O3SC18H15ClN2O3S
Major Role COX-2 inhibitionMinor COX-2 inhibition
Plasma Concentration Peak Time ~1 hourNot specified
Protein Binding HighNot specified
Elimination Half-Life ~20 hoursNot specified

Eigenschaften

IUPAC Name

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVWZQQMIZJGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349536-41-0
Record name 6'-Hydroxymethyl etoricoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-HYDROXYMETHYL ETORICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0E1G55M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.